molecular formula C10H10BrNO3S B15097056 2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid

2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid

Katalognummer: B15097056
Molekulargewicht: 304.16 g/mol
InChI-Schlüssel: MAXBNKFFWOAWDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid is an organic compound with a complex structure that includes a bromoaniline moiety, an oxoethyl group, and a thioacetic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid typically involves multiple steps. One common method starts with the reaction of 4-bromoaniline with an oxoethylating agent to form an intermediate compound. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid involves its interaction with specific molecular targets. The bromoaniline moiety can interact with enzymes or receptors, while the thioacetic acid group can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[2-(4-Chloroanilino)-2-oxoethyl]thio}acetic acid
  • 2-{[2-(4-Fluoroanilino)-2-oxoethyl]thio}acetic acid
  • 2-{[2-(4-Methoxyanilino)-2-oxoethyl]thio}acetic acid

Uniqueness

2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. The bromo group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H10BrNO3S

Molekulargewicht

304.16 g/mol

IUPAC-Name

2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C10H10BrNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)

InChI-Schlüssel

MAXBNKFFWOAWDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CSCC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.